9-O-Feruloyllariciresinol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

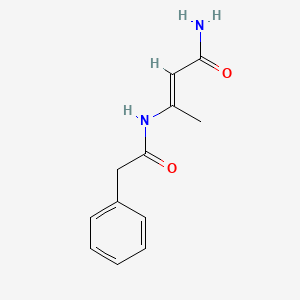

9-O-Feruloyllariciresinol (9-O-FL) is an active component of lignans found in food sources such as flaxseed and sesame seed. It is a polyphenolic compound that is known for its antioxidant and anti-inflammatory properties. 9-O-FL has been studied for its potential to improve cardiovascular health and reduce the risk of certain types of cancer.

Aplicaciones Científicas De Investigación

Lignans in Aralia bipinnata

Research has discovered two new compounds related to 9-O-Feruloyllariciresinol in the wood of Aralia bipinnata. These compounds have potential applications in phytochemistry due to their unique structures and possible bioactivities (Hsiao & Chiang, 1995).

Neuroprotective Activities in Lindera obtusiloba

A study on Lindera obtusiloba stems found that derivatives of this compound significantly attenuated oxidative stress in hippocampal cells, suggesting their potential use in neuroprotection and treatment of neurological disorders (Lee et al., 2010).

DNA Hybridization Detection

A ferrocene-containing phosphoramidite derivative, related to this compound, has been developed for electronic detection of DNA hybridization events, which could have significant implications in genotyping and pharmacogenomics (Yu et al., 2001).

Suppressive Effects on COX-2 Promoter Activity

Novel ferulic acid derivatives, closely related to this compound, have been shown to suppress cyclooxygenase-2 (COX-2) promoter activity. This finding may lead to new anti-inflammatory drugs and cancer treatments (Hosoda et al., 2002).

Fluorescent Tags and Indicators

9-(acylimino)- and 9-(sulfonylimino)pyronin derivatives, which are structurally related to this compound, have been developed for use as fluorescent tags and indicators in biochemical and biological applications, including multichannel imaging and pH sensors (Horváth et al., 2015).

Phytotoxic Effects on Seed Germination

Studies on Ageratina adenophora roots found compounds, including this compound derivatives, which exhibited phytotoxic effects on Arabidopsis thaliana seed germination and seedling growth. These findings could have implications for agricultural science and invasive species management (Zhou et al., 2013).

Ferulic Acid in Cereal Digestion

Research on Lactobacillus acidophilus has highlighted the importance of ferulic acid, a component related to this compound, in the digestion of cereals. This has implications for nutritional science and the understanding of antioxidant intake (Wang et al., 2004).

Cytotoxic Activities in Cancer Treatment

Novel lignan esters, including this compound derivatives from Cinnamomum osmophloeum, have shown strong cytotoxic activities against various cancer cells. This could lead to new cancer treatments (Chen et al., 2010).

Food Industry Applications

Ferulic acid, a compound related to this compound, has been used in the food industry due to its antioxidant, antimicrobial, and anti-inflammatory properties. It is utilized as a raw material for various food products and as an ingredient in sports foods and skin protection agents (Ou & Kwok, 2004).

Propiedades

IUPAC Name |

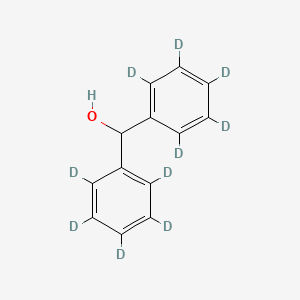

[(2S,3R,4R)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32O9/c1-35-26-13-18(4-8-23(26)31)6-11-29(34)38-17-22-21(12-19-5-9-24(32)27(14-19)36-2)16-39-30(22)20-7-10-25(33)28(15-20)37-3/h4-11,13-15,21-22,30-33H,12,16-17H2,1-3H3/b11-6+/t21-,22-,30+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNFCVTSCCNBWCZ-QPDANWEPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC2COC(C2COC(=O)C=CC3=CC(=C(C=C3)O)OC)C4=CC(=C(C=C4)O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@H]2CO[C@@H]([C@H]2COC(=O)/C=C/C3=CC(=C(C=C3)O)OC)C4=CC(=C(C=C4)O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

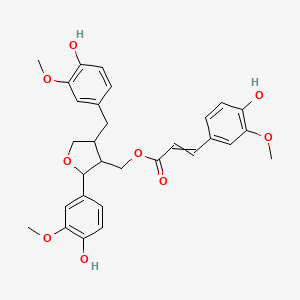

![Pantothenic Acid-[13C3,15N] Hemicalcium Salt](/img/structure/B565455.png)